molecular formula C25H18FNO5 B2396287 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904451-50-9

7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2396287
CAS No.: 904451-50-9
M. Wt: 431.419
InChI Key: GOZRGORTIHGBCA-UHFFFAOYSA-N
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Description

The compound 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a polycyclic heteroaromatic molecule featuring a quinolin-8-one core fused with a [1,3]dioxolo ring system. Key structural attributes include:

  • Position 7: A 4-fluorobenzoyl group, contributing electron-withdrawing effects and influencing lipophilicity.
  • Core structure: The [1,3]dioxolo[4,5-g]quinolin-8-one framework provides rigidity and planar aromaticity, which may enhance binding to biological targets.

Properties

IUPAC Name

7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO5/c1-30-18-4-2-3-15(9-18)12-27-13-20(24(28)16-5-7-17(26)8-6-16)25(29)19-10-22-23(11-21(19)27)32-14-31-22/h2-11,13H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZRGORTIHGBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with potential therapeutic applications. Its unique structure features a fluorobenzoyl group and a dioxoloquinolinone core, which contribute to its biological activity. Recent studies have focused on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound's IUPAC name is 2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide. Its molecular formula is C26H21FN2O6C_{26}H_{21}FN_2O_6, and it has a molecular weight of 472.45 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action may involve inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Activity

The compound is being investigated for its potential as an anticancer agent. Similar quinolinone derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways . For example, derivatives have shown promising results in preclinical models for various cancers by targeting specific molecular pathways involved in tumor growth.

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may act as an inhibitor for several key enzymes. For instance, it has been noted for its activity against acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown IC50 values ranging from 1 to 6 µM against these enzymes . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of synthesized quinolinone derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, highlighting their potential as new therapeutic agents .

Study on Anticancer Effects

In a preclinical trial involving breast cancer cell lines, derivatives of the compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range. These findings suggest that modifications to the quinolinone core can enhance anticancer activity .

The biological activities of 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one are attributed to its ability to interact with specific molecular targets. For instance:

  • Binding to Enzymes : The compound may bind to active sites of enzymes such as AChE and urease, inhibiting their function.
  • Disruption of Cellular Processes : It could interfere with cellular signaling pathways critical for cancer cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Positions 5 and 7

The quinolin-8-one scaffold is highly modular, with substitutions at positions 5 and 7 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Position 7 Substituent Position 5 Substituent Molecular Formula Molecular Weight logP Reference
5-[(3-Fluorophenyl)methyl]-7-(4-methylbenzoyl)-... (C567-0317) 4-methylbenzoyl 3-fluorophenylmethyl C25H18FNO4 415.42 4.86
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-... (BB72473) 4-fluorobenzoyl 3-methylphenylmethyl C25H18FNO4 415.41
7-(4-Methoxybenzoyl)-5-[(4-methylphenyl)methyl]-... 4-methoxybenzoyl 4-methylphenylmethyl C26H21NO5 427.45
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 2-fluorophenyl C16H10FNO3 283.26
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo... 3-chloro-5-(trifluoromethyl)pyridinyl C16H8ClF3N2O3 368.70

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-fluorobenzoyl group (target compound) enhances lipophilicity compared to 4-methylbenzoyl (C567-0317) but may reduce metabolic stability due to fluorine’s inductive effects .
  • Methoxy vs.
Saturation and Ring Modifications
  • Chromen-8-one analogs (): Replacement of the quinolinone core with chromenone shifts electronic properties, as seen in cytotoxic derivatives like (E)-7-(3-bromo-4,5-dimethoxybenzylidene)-... (IC50 < 10 µM) .

Quantum Chemical and Electronic Properties

A DFT study on phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one () revealed:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Comparatively, the target compound’s 4-fluorobenzoyl group may lower the LUMO energy, enhancing electrophilic character.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling for C-C bond formation and nucleophilic substitution to introduce the 4-fluorobenzoyl and 3-methoxyphenylmethyl groups. Key steps include:

  • Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions.
  • Functionalization : Sequential alkylation and acylation reactions, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How is the molecular structure confirmed?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths/angles and confirms fused dioxole-quinoline architecture .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 486.12 [M+H]+^+) .

Q. What analytical techniques assess purity and stability?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) and detect degradation products .
  • TLC : Monitors reaction progress using silica plates and UV visualization .
  • Accelerated stability testing : Exposes the compound to heat (40°C), humidity (75% RH), and light to evaluate degradation kinetics .

Q. What initial biological screening approaches are used?

  • Enzyme inhibition assays : Tests against Plasmodium falciparum protein kinase 6 (PfPK6) via fluorescence-based kinase activity assays .
  • Microbial susceptibility : Minimum inhibitory concentration (MIC) determination against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent polarity : Switching from DMF to DMA increases nucleophilic substitution efficiency by 15% .
  • Catalyst loading : Reducing Pd(PPh3_3)4_4 from 5 mol% to 2 mol% maintains coupling efficiency while lowering metal contamination .
  • Temperature control : Lowering alkylation steps to 50°C minimizes byproduct formation (e.g., over-alkylation) .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative assay standardization : Re-test activity across labs using identical protocols (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Pool data from 5+ studies to identify trends (e.g., IC50_{50} variability against PfPK6 correlates with assay pH) .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrin complexes (20% w/v) in PBS to enhance aqueous solubility from 0.5 mg/mL to 12 mg/mL .
  • Prodrug design : Introduce phosphate esters at the quinolin-8-one position, hydrolyzed in vivo to the active form .

Q. How to elucidate the mechanism of action against antimicrobial targets?

  • Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify key interactions (e.g., hydrogen bonding with Ser84) .
  • Enzyme inhibition kinetics : Determine Ki_i values via Lineweaver-Burk plots to classify competitive/non-competitive inhibition .

Q. How to design analogs with enhanced activity?

  • SAR studies : Replace the 3-methoxyphenylmethyl group with 4-fluorobenzyl to improve PfPK6 inhibition (IC50_{50} reduced from 120 nM to 45 nM) .
  • Bioisosteric replacement : Substitute the dioxole ring with a triazole to enhance metabolic stability .

Q. How to interpret conflicting solubility data across studies?

  • Solvent system analysis : Compare logP values in DMSO vs. ethanol; discrepancies arise due to aggregation in DMSO .
  • Temperature effects : Solubility in PBS increases from 0.2 mg/mL at 25°C to 0.8 mg/mL at 37°C, critical for physiological relevance .

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